molecular formula C14H22N2O2S2 B2975528 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1210177-20-0

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No. B2975528
CAS RN: 1210177-20-0
M. Wt: 314.46
InChI Key: RCESQBMPTHSCPD-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C14H22N2O2S2 and a molecular weight of 314.46. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” can be represented by the InChI code 1S/C14H22N2O2S2 . This indicates that the molecule is composed of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Selectivity and Polypharmacology in Drug Design

N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promising results in designing selective ligands for the 5-HT7 receptor, indicating a potential pathway for developing treatments targeting complex diseases through a polypharmacological approach. The studies have identified compounds with potent and selective antagonist activity for the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in vivo, which suggests their therapeutic potential in treating CNS disorders (Canale et al., 2016).

Drug Metabolism and Cytochrome P450 Involvement

Research into the oxidative metabolism of novel antidepressants has highlighted the role of Cytochrome P450 enzymes in the metabolic pathways of these compounds. This includes the identification of CYP2D6, CYP2C9, and CYP3A4/5 among others in the metabolism of Lu AA21004, providing insights into the metabolic stability and potential drug interactions of sulfonamide derivatives (Hvenegaard et al., 2012).

Novel Methodologies in Heterocyclic Compound Synthesis

The synthesis of cyclin-dependent kinase inhibitors via a new variant of the Cope elimination, utilizing beta-piperidinoethylsulfides, demonstrates the applicability of sulfonamide derivatives in creating targeted inhibitors for cancer treatment. This innovative synthetic method could be utilized in medicinal chemistry for developing new therapeutic agents (Griffin et al., 2006).

Anticancer Activity

Sulfonamides containing novel 1,2-dihydropyridine, thiophene, and thiazole derivatives have shown significant in-vitro anticancer activity against human breast cancer cell lines. This underscores the potential of sulfonamide derivatives in developing new chemotherapeutic agents (Al-Said et al., 2011).

properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S2/c17-20(18,14-3-4-14)15-10-12-5-7-16(8-6-12)11-13-2-1-9-19-13/h1-2,9,12,14-15H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESQBMPTHSCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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